N-Cyclopentyl-4-fluoro-3-methoxyaniline
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Overview
Description
N-Cyclopentyl-4-fluoro-3-methoxyaniline is an organic compound with the molecular formula C12H16FNO. It is a derivative of aniline, featuring a cyclopentyl group, a fluorine atom, and a methoxy group attached to the aromatic ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-4-fluoro-3-methoxyaniline typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyclopentylation: The amino group is reacted with cyclopentyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of 4-fluoro-3-methoxyaniline are nitrated and reduced.
Cyclopentylation in Reactors: The cyclopentylation step is carried out in industrial reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-4-fluoro-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Different amines and reduced forms of the compound.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-Cyclopentyl-4-fluoro-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxyaniline: Lacks the cyclopentyl group.
N-Cyclopentyl-3-fluoro-4-methoxyaniline: Similar structure but different substitution pattern.
N-Cyclopentyl-4-methoxyaniline: Lacks the fluorine atom.
Uniqueness
N-Cyclopentyl-4-fluoro-3-methoxyaniline is unique due to the presence of both the cyclopentyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16FNO |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-cyclopentyl-4-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C12H16FNO/c1-15-12-8-10(6-7-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChI Key |
NTAZYORLWNMNNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCCC2)F |
Origin of Product |
United States |
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